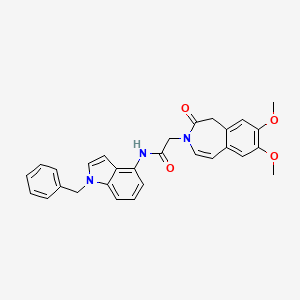

N-(1-benzyl-1H-indol-4-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

CAS No.:

Cat. No.: VC16314660

Molecular Formula: C29H27N3O4

Molecular Weight: 481.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H27N3O4 |

|---|---|

| Molecular Weight | 481.5 g/mol |

| IUPAC Name | N-(1-benzylindol-4-yl)-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide |

| Standard InChI | InChI=1S/C29H27N3O4/c1-35-26-15-21-11-13-32(29(34)17-22(21)16-27(26)36-2)19-28(33)30-24-9-6-10-25-23(24)12-14-31(25)18-20-7-4-3-5-8-20/h3-16H,17-19H2,1-2H3,(H,30,33) |

| Standard InChI Key | MDVPDLRDVXAWAB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=C4C=CN(C4=CC=C3)CC5=CC=CC=C5)OC |

Introduction

N-(1-benzyl-1H-indol-4-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a complex organic compound belonging to the indole derivative class. It is characterized by its molecular formula and a molecular weight of 481.5 g/mol, with a CAS number of 1574318-59-4. This compound is of interest due to its potential therapeutic applications, given the diverse biological activities associated with indole derivatives.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps, requiring precise control over reaction conditions such as temperature, pH, and solvent choice to optimize yields and purity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High Performance Liquid Chromatography (HPLC) are used for characterization.

Synthesis Steps:

-

Starting Materials: The synthesis begins with appropriate indole and benzazepine precursors.

-

Coupling Reaction: The indole and benzazepine moieties are coupled using suitable reagents.

-

Acetamide Formation: The acetamide linkage is formed through a condensation reaction.

Characterization Techniques:

-

NMR Spectroscopy: Used to confirm the structure by analyzing proton and carbon environments.

-

Mass Spectrometry: Provides molecular weight confirmation.

-

HPLC: Assesses purity and separation of the compound.

Potential Applications and Mechanism of Action

Indole derivatives are known for their diverse biological activities, including anti-inflammatory and anticancer properties. While the specific mechanism of action for N-(1-benzyl-1H-indol-4-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is not fully understood, it is hypothesized to interact with biological targets such as enzymes or receptors, potentially modulating pathways related to inflammation or cell proliferation.

Research Findings and Future Directions

Further research is needed to elucidate the compound's effects on biological systems and to explore its therapeutic potential. This includes in vitro and in vivo studies to assess its efficacy and safety profile. Given its structural complexity and potential for diverse interactions, this compound presents an interesting candidate for drug development efforts.

Comparison with Related Compounds

Other indole derivatives, such as (4E)-N-(1-benzyl-1H-indol-4-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide, have shown promise in medicinal chemistry due to their anti-inflammatory and anticancer properties. These compounds highlight the versatility of indole-based structures in drug discovery.

| Compound | Chemical Class | Potential Applications |

|---|---|---|

| N-(1-benzyl-1H-indol-4-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide | Indole Derivative | Therapeutic applications (inflammation, cancer) |

| (4E)-N-(1-benzyl-1H-indol-4-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide | Indole Derivative | Anti-inflammatory, anticancer |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume